

An In-depth Technical Guide to 1,1-Dioxo-tetrahydro-thiopyran-4-one

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Compound of Interest

Compound Name: 1,1-Dioxo-tetrahydro-thiopyran-4-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxo-tetrahydro-thiopyran-4-one, with the IUPAC name 1,1-dioxothian-4-one, is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis.^{[1][2]} Its structure, featuring a six-membered ring containing a sulfone group and a ketone, provides a unique scaffold for the development of novel therapeutic agents. The presence of the sulfonyl moiety, a well-known pharmacophore, can enhance the metabolic stability, solubility, and biological activity of parent compounds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this versatile molecule.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and physicochemical properties for **1,1-Dioxo-tetrahydro-thiopyran-4-one** is provided below. These data are crucial for its characterization and application in experimental settings.

Table 1: Compound Identification and Properties

Identifier/Property	Value
IUPAC Name	1,1-dioxothian-4-one [1] [2]
Synonyms	Tetrahydrothiopyran-4-one 1,1-dioxide, 4-Oxotetrahydro-2H-thiopyran 1,1-dioxide
CAS Number	17396-35-9 [1] [2]
Molecular Formula	C ₅ H ₈ O ₃ S [1] [2]
Molecular Weight	148.18 g/mol
Appearance	Colorless solid
Boiling Point	385.18 °C at 760 mmHg (Predicted)
Topological Polar Surface Area	59.6 Å ²

| Hydrogen Bond Acceptor Count | 3 |

Table 2: Predicted Spectroscopic Data

Spectroscopy	Characteristic Peaks
¹ H NMR	δ (ppm): 3.2-3.5 (m, 4H, -CH ₂ -SO ₂ -CH ₂ -), 2.8-3.1 (m, 4H, -CH ₂ -CO-CH ₂ -)
¹³ C NMR	δ (ppm): ~205 (C=O), ~55 (C-SO ₂ -C), ~40 (C-CO-C)
IR (Infrared)	ν (cm ⁻¹): ~1715 (C=O stretch), ~1300 & ~1120 (SO ₂ stretch)
Mass Spectrometry (MS)	m/z: 148 (M ⁺), fragments corresponding to loss of SO ₂ (m/z 84) and CO (m/z 120)

Synthesis of 1,1-Dioxo-tetrahydro-thiopyran-4-one

The most common and efficient method for the synthesis of **1,1-Dioxo-tetrahydro-thiopyran-4-one** is the oxidation of its precursor, tetrahydro-4H-thiopyran-4-one. This transformation can

be achieved using various oxidizing agents. Below are detailed protocols for two widely used methods.

Experimental Protocol 1: Oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)

This method is a reliable and widely used procedure for the oxidation of sulfides to sulfones.

Materials:

- Tetrahydro-4H-thiopyran-4-one
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

- Separate the organic layer and wash it sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Protocol 2: Oxidation using Oxone®

Oxone®, a potassium peroxyomonosulfate triple salt, is a cost-effective and environmentally friendly oxidizing agent.

Materials:

- Tetrahydro-4H-thiopyran-4-one
- Oxone® ($2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4$)
- Methanol
- Water
- Sodium bicarbonate (NaHCO_3)
- Ethyl acetate

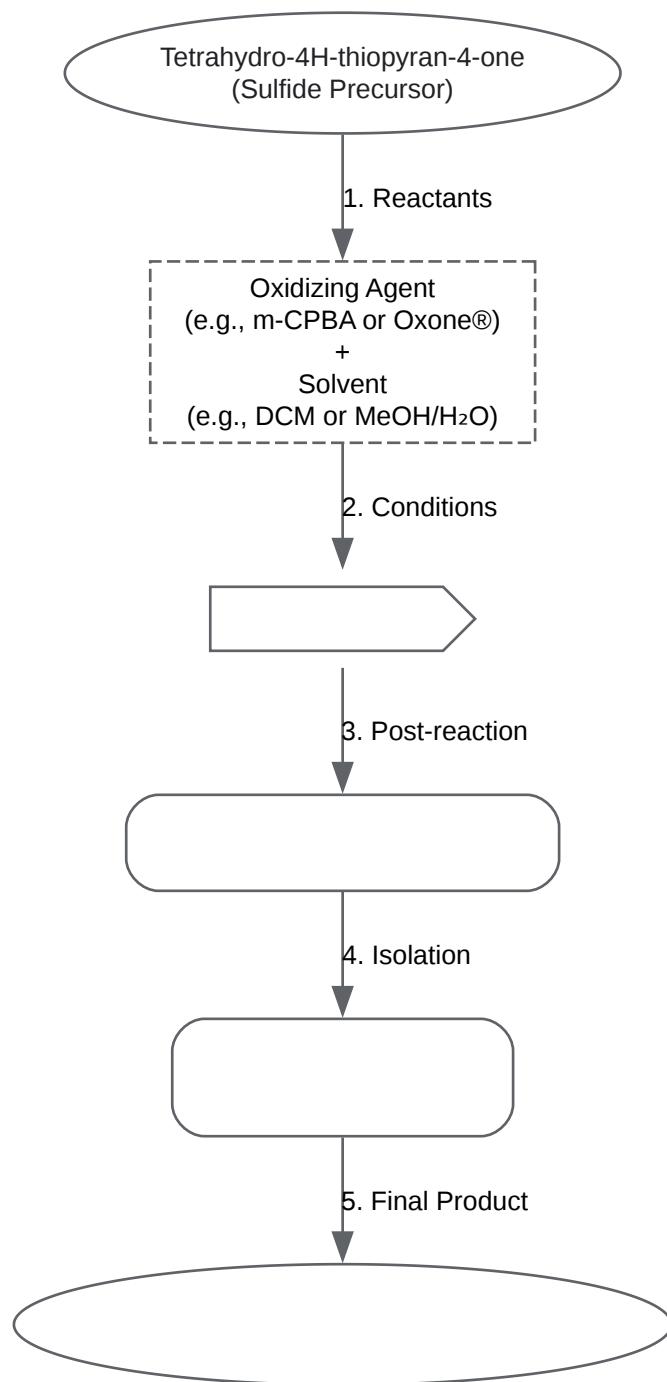
Procedure:

- Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in a mixture of methanol and water.
- Add sodium bicarbonate (2.5 equivalents) to the solution.
- Cool the mixture in an ice bath and add Oxone® (2.2 equivalents) portion-wise, maintaining the temperature below 20 °C.
- Stir the reaction mixture at room temperature for 4-6 hours.

- Monitor the reaction progress by TLC.
- After completion, filter the reaction mixture to remove inorganic salts.
- Extract the aqueous filtrate with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Synthetic Workflow

The synthesis of **1,1-Dioxo-tetrahydro-thiopyran-4-one** from its sulfide precursor is a straightforward yet crucial transformation in the preparation of various biologically active molecules. The general workflow is depicted below.



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Caption: Synthetic workflow for **1,1-Dioxo-tetrahydro-thiopyran-4-one**.

Applications in Drug Development

The 1,1-dioxothian-4-one scaffold is of significant interest to medicinal chemists. The sulfone group is a key structural motif in a variety of therapeutic agents, known to improve

pharmacokinetic properties and target engagement. While specific signaling pathways directly modulated by **1,1-Dioxo-tetrahydro-thiopyran-4-one** are not extensively documented, its utility as a versatile intermediate for the synthesis of biologically active compounds is well-established.

Derivatives of thiopyran-4-ones have been investigated for a range of pharmacological activities, including:

- Anticancer Agents: The core structure can be elaborated to generate inhibitors of various kinases and other cancer-related targets.
- Anti-inflammatory Agents: The scaffold has been used to develop novel anti-inflammatory compounds.
- Antimicrobial Agents: Modifications of the thiopyranone ring have led to the discovery of compounds with antibacterial and antifungal properties.

The ketone and the activated methylene groups adjacent to the sulfone offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. The sulfonyl group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target.

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